(4E)-4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-6-ol core substituted with a 4-bromophenyl imino group and a 4-methoxyphenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent imination reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4E)-4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol
- 4-[(4-fluorophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol
- 4-[(4-iodophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol
Uniqueness
Compared to its analogs, (4E)-4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in various applications.
Properties
Molecular Formula |
C22H16BrNO3 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)imino-2-(4-methoxyphenyl)chromen-6-ol |
InChI |
InChI=1S/C22H16BrNO3/c1-26-18-9-2-14(3-10-18)22-13-20(24-16-6-4-15(23)5-7-16)19-12-17(25)8-11-21(19)27-22/h2-13,25H,1H3 |
InChI Key |
CQYKPKLKNXNBDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)Br)C4=C(O2)C=CC(=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)Br)C4=C(O2)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.